(3,5-dichloro-4-ethoxybenzyl)methylamine hydrochloride
Overview
Description
(3,5-dichloro-4-ethoxybenzyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C10H14Cl3NO and its molecular weight is 270.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.014097 g/mol and the complexity rating of the compound is 156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nano-Structured Materials Synthesis
A study by Veranitisagul et al. (2011) discusses the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. Although the specific compound is not mentioned, the research highlights the role of similar compounds in synthesizing nano-materials, which could imply potential applications for (3,5-dichloro-4-ethoxybenzyl)methylamine hydrochloride in materials science, especially in the formation of metal-ligand complexes leading to nano-structured materials (Veranitisagul et al., 2011).
Vibrational Spectroscopy Studies
Dunkers and Ishida (1995) conducted vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine in the fingerprint region, providing a detailed analysis of the vibrational spectra of a compound with a similar structure. This research could suggest the utility of this compound in spectroscopic studies, particularly in understanding the impact of substituents on molecular vibrations (Dunkers & Ishida, 1995).
Metal Complexes and Catalysis
Schnieders et al. (2008) explored zinc and cobalt complexes derived from tetradentate tripodal ligands with N2O2 donor set as model compounds for phosphatases. This study, involving compounds with structural similarities, underscores the potential for this compound in forming metal complexes that could serve as models or catalysts in biochemical and industrial applications (Schnieders et al., 2008).
Protective Groups in Organic Synthesis
Horita et al. (1986) discussed the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl), and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. This research illustrates the relevance of benzyl-type protecting groups in synthetic chemistry, suggesting potential applications for this compound in protecting functional groups during chemical synthesis, thus enhancing reaction selectivity and efficiency (Horita et al., 1986).
Properties
IUPAC Name |
1-(3,5-dichloro-4-ethoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-3-14-10-8(11)4-7(6-13-2)5-9(10)12;/h4-5,13H,3,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVWAHWYKKFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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